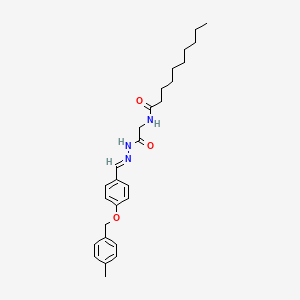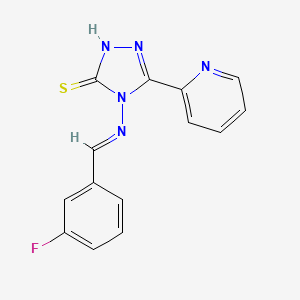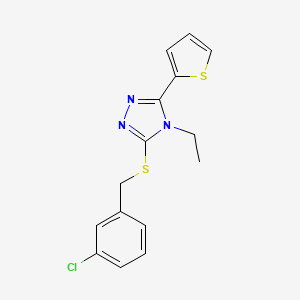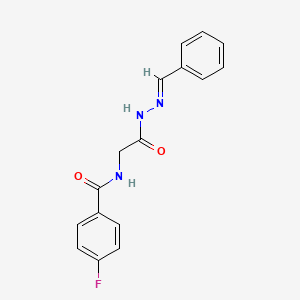![molecular formula C23H17BrClN3O4 B12013063 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate CAS No. 769153-53-9](/img/structure/B12013063.png)
4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hydrazone derivative, followed by the introduction of the bromine and chlorine substituents under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, brominating agents, and chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Aplicaciones Científicas De Investigación
4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-2-((E)-{[oxo(4-ethoxyanilino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
- 4-bromo-2-((E)-{[oxo(4-morpholinylcarbonyl)anilino]acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
- 4-bromo-2-((E)-{[oxo(4-cyclohexylamino)carbonyl]anilino}acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
Uniqueness
4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
769153-53-9 |
|---|---|
Fórmula molecular |
C23H17BrClN3O4 |
Peso molecular |
514.8 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H17BrClN3O4/c1-14-6-9-17(10-7-14)27-21(29)22(30)28-26-13-15-12-16(24)8-11-20(15)32-23(31)18-4-2-3-5-19(18)25/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |
Clave InChI |
FDPSBINSYZEQNB-LGJNPRDNSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl N-[(4-butoxyphenyl)methylamino]carbamate](/img/structure/B12012999.png)

![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12013039.png)
![5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12013042.png)
![[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12013049.png)
![Methyl (1-{[(methoxycarbonyl)amino]methyl}cyclohexyl)acetate](/img/structure/B12013055.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12013057.png)


![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12013085.png)

![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013088.png)
